Acipimox

Content Navigation

Niacin's short half-life (

CAS Number

Product Name

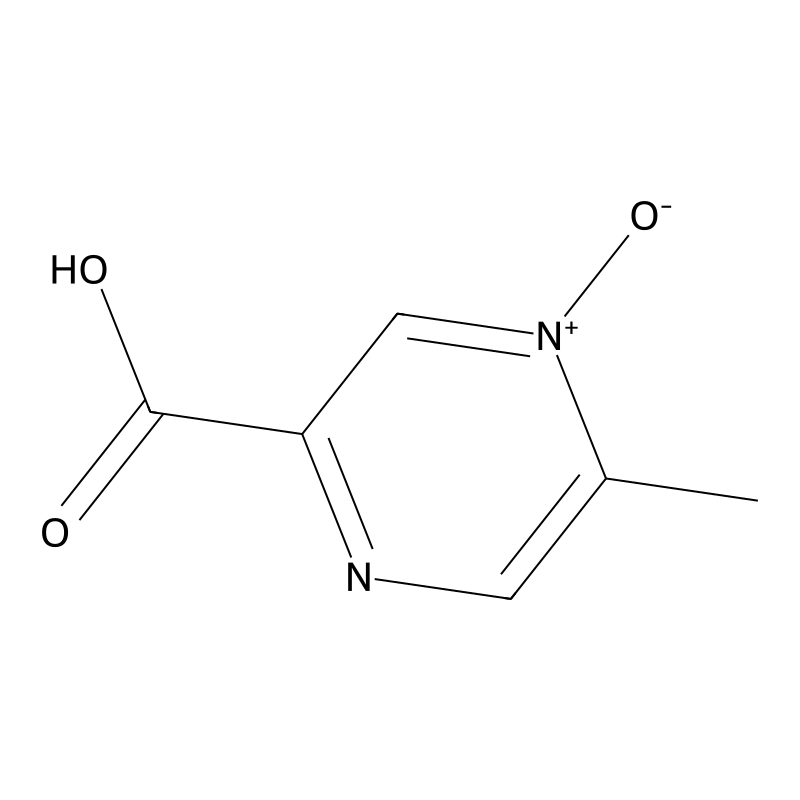

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) is a synthetic pyrazine derivative and a well-characterized agonist of the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A). Originally developed as an antilipolytic agent, it is heavily utilized in metabolic research to inhibit hormone-sensitive lipase (HSL) and reduce free fatty acid (FFA) release. For procurement and material selection, Acipimox is highly valued for its exceptional metabolic stability, lack of hepatic metabolism, and reliable pharmacokinetic profile compared to endogenous ligands. It serves as a critical baseline compound in metabolic syndrome modeling, GPCR pharmacology, and advanced pharmaceutical cocrystallization research [1].

Research Fit

When selecting a GPR109A agonist for in vivo or formulation studies, buyers often default to generic niacin (nicotinic acid) due to its low cost and structural similarity. However, niacin is severely limited by a short plasma half-life (under one hour) and extensive hepatic metabolism, making it unsuitable for sustained assays without frequent dosing. Furthermore, niacin induces a profound free fatty acid (FFA) rebound effect that can trigger insulin resistance and hyperglycemia in metabolic models [1]. Acipimox circumvents these issues entirely; it undergoes zero significant hepatic metabolism, is excreted unchanged, and features a prolonged terminal half-life of 12 to 14 hours [2]. This makes Acipimox the mandatory choice for researchers requiring stable, long-term lipolysis inhibition without the confounding variables of hepatotoxicity or severe glucose impairment.

Substitution Risk

PK Stability & Metabolism Evasion

A critical differentiator for Acipimox is its resistance to hepatic degradation. While niacin is heavily metabolized by the liver, complicating pharmacokinetic modeling and inducing potential hepatotoxicity at high doses, Acipimox is completely absorbed and excreted virtually unchanged in the urine. It exhibits a biphasic elimination profile, with a terminal half-life of 12 to 14 hours, providing vastly superior duration of action compared to niacin's rapid clearance [1].

| Evidence Dimension | Elimination Half-Life and Metabolism |

| Target Compound Data | Terminal half-life of 12–14 hours; ~0% hepatic metabolism (excreted unchanged). |

| Comparator Or Baseline | Niacin (Half-life < 1 hour; heavily metabolized by the liver). |

| Quantified Difference | >12-fold increase in terminal half-life with zero hepatic metabolism. |

| Conditions | In vivo pharmacokinetic profiling following oral administration. |

Eliminates the need for continuous infusion in animal models and removes hepatic metabolites as confounding variables in metabolic assays.

GPR109A Binding Affinity vs. Niacin

In receptor pharmacology, Acipimox serves as a moderate-affinity, high-selectivity reference agonist for GPR109A. In GTP turnover and whole-cell cAMP assays, Acipimox demonstrates an EC50 of 2.6 to 6.0 μM for the human HCAR2 receptor. In contrast, niacin exhibits a much sharper, high-affinity spike with an EC50 of 0.06 to 0.25 μM [1]. While niacin's high affinity triggers acute responses (including severe flushing), Acipimox's moderate affinity allows for a more controlled, sustained receptor activation profile that is highly desirable in chronic dosing models.

| Evidence Dimension | EC50 for GPR109A (HCAR2) Activation |

| Target Compound Data | 2.6–6.0 μM |

| Comparator Or Baseline | Niacin (0.06–0.25 μM) |

| Quantified Difference | ~10 to 100-fold lower affinity, enabling controlled, sustained receptor activation. |

| Conditions | In vitro GTP turnover and whole-cell cAMP assays. |

Allows pharmacologists to titrate receptor responses more smoothly without triggering the acute, overwhelming activation spikes seen with niacin.

Cocrystal Solubility Enhancement

Pure Acipimox has limited aqueous solubility (approximately 5 mg/mL in PBS at pH 7.2), which can restrict certain liquid formulations . However, its molecular structure makes it an excellent candidate for crystal engineering. When formulated into an Acipimox-Theophylline dihydrate (ATH) cocrystal, its aqueous solubility increases more than four-fold compared to the pure API. Furthermore, this cocrystal form demonstrates exceptional environmental stability, remaining stable under high temperature (333 K) and high humidity (92.5%) [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Acipimox-Theophylline cocrystal (>4x pure API solubility) |

| Comparator Or Baseline | Pure Acipimox API (~5 mg/mL in PBS, pH 7.2) |

| Quantified Difference | >400% increase in aqueous solubility via cocrystallization. |

| Conditions | Solubility measured in water and PBS (pH 7.4) at 298 K. |

Proves the compound's utility as a robust baseline material for advanced pharmaceutical formulation and cocrystallization research.

Long-Term Metabolic Syndrome Models

Due to its 12-14 hour terminal half-life and lack of hepatic metabolism, Acipimox is the preferred GPR109A agonist for chronic in vivo studies of insulin resistance and dyslipidemia. It provides stable, long-term suppression of free fatty acids without the severe glucose impairment or rapid clearance associated with generic niacin [1].

GPCR Pharmacology & Ligand Development

Acipimox is utilized as a standard reference compound in HCAR2/GPR109A binding assays. Its moderate EC50 (2.6–6.0 μM) provides a highly reproducible baseline for evaluating novel, non-flushing antilipolytic drug candidates, offering a distinct activation profile compared to high-affinity endogenous or generic ligands [2].

Crystal Engineering & Solubility Enhancement

Because pure Acipimox has limited aqueous solubility (~5 mg/mL), it serves as an ideal model Active Pharmaceutical Ingredient (API) for materials scientists developing novel cocrystals (such as Acipimox-Theophylline). It is an excellent choice for validating solvent evaporation crystallization techniques and stability testing under high heat and humidity [3].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 30 of 71 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 41 of 71 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AD - Nicotinic acid and derivatives

C10AD06 - Acipimox

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

2: Nellemann B, Søndergaard E, Jensen J, Pedersen SB, Jessen N, Jørgensen JO, Nielsen S. Kinetics and utilization of lipid sources during acute exercise and acipimox. Am J Physiol Endocrinol Metab. 2014 Jul 15;307(2):E199-208. doi: 10.1152/ajpendo.00043.2014. PubMed PMID: 24895285.

3: van de Weijer T, Phielix E, Bilet L, Williams EG, Ropelle ER, Bierwagen A, Livingstone R, Nowotny P, Sparks LM, Paglialunga S, Szendroedi J, Havekes B, Moullan N, Pirinen E, Hwang JH, Schrauwen-Hinderling VB, Hesselink MK, Auwerx J, Roden M, Schrauwen P. Evidence for a direct effect of the NAD+ precursor acipimox on muscle mitochondrial function in humans. Diabetes. 2015 Apr;64(4):1193-201. doi: 10.2337/db14-0667. PubMed PMID: 25352640; PubMed Central PMCID: PMC4375076.

4: Merovci A, Abdul-Ghani M, Mari A, Solis-Herrera C, Xiong J, Daniele G, Tripathy D, DeFronzo RA. Effect of Dapagliflozin With and Without Acipimox on Insulin Sensitivity and Insulin Secretion in T2DM Males. J Clin Endocrinol Metab. 2016 Mar;101(3):1249-56. doi: 10.1210/jc.2015-2597. PubMed PMID: 26765576; PubMed Central PMCID: PMC4803159.

5: Jin F, Jiang S, Yang D, Zhang X, Yang Y, Zhang Y, Li K, Yang Y, Ma S. Acipimox attenuates atherosclerosis and enhances plaque stability in ApoE-deficient mice fed a palmitate-rich diet. Biochem Biophys Res Commun. 2012 Nov 9;428(1):86-92. doi: 10.1016/j.bbrc.2012.10.011. PubMed PMID: 23058919.

6: Lindegaard B, Ditlevsen S, Plomgaard P, Mittendorfer B, Pedersen BK. Acute reduction of lipolysis reduces adiponectin and IL-18: evidence from an intervention study with acipimox and insulin. Diabetologia. 2013 Sep;56(9):2034-43. doi: 10.1007/s00125-013-2964-3. PubMed PMID: 23811808; PubMed Central PMCID: PMC3737430.

7: Montecucco F, Bertolotto M, Vuilleumier N, Franciosi U, Puddu A, Minetti S, Delrio A, Quercioli A, Bergamini E, Ottonello L, Pende A, Lenglet S, Pelli G, Mach F, Dallegri F, Viviani GL. Acipimox reduces circulating levels of insulin and associated neutrophilic inflammation in metabolic syndrome. Am J Physiol Endocrinol Metab. 2011 Apr;300(4):E681-90. doi: 10.1152/ajpendo.00527.2010. PubMed PMID: 21266669.

8: Halbirk M, Nørrelund H, Møller N, Schmitz O, Gøtzsche L, Nielsen R, Nielsen-Kudsk JE, Nielsen SS, Nielsen TT, Eiskjær H, Bøtker HE, Wiggers H. Suppression of circulating free fatty acids with acipimox in chronic heart failure patients changes whole body metabolism but does not affect cardiac function. Am J Physiol Heart Circ Physiol. 2010 Oct;299(4):H1220-5. doi: 10.1152/ajpheart.00475.2010. PubMed PMID: 20709866.

9: Poussier S, Maskali F, Tran N, Person C, Maureira P, Boutley H, Karcher G, Lacolley P, Régnault V, Fay R, Marie PY. ECG-triggered 18F-fluorodeoxyglucose positron emission tomography imaging of the rat heart is dramatically enhanced by acipimox. Eur J Nucl Med Mol Imaging. 2010 Aug;37(9):1745-50. doi: 10.1007/s00259-010-1418-0. PubMed PMID: 20393712.

10: Huang J, Chen R, Wei C, Li R, Yuan G, Liu X, Wang B, Guo R. Pharmacokinetics and bioequivalence evaluation of two acipimox tablets: a single-dose, randomized-sequence, two-way crossover study in healthy Chinese male volunteers. Drug Res (Stuttg). 2013 Feb;63(2):79-83. doi: 10.1055/s-0032-1333228. PubMed PMID: 23447078.

11: Menon R, Cefali E, Wilding I, Wray H, Connor A. The assessment of human regional drug absorption of free acid and sodium salt forms of acipimox, in healthy volunteers, to direct modified release formulation strategy. Biopharm Drug Dispos. 2009 Dec;30(9):508-16. doi: 10.1002/bdd.683. PubMed PMID: 19798634.

12: Hadigan C, Liebau J, Torriani M, Andersen R, Grinspoon S. Improved triglycerides and insulin sensitivity with 3 months of acipimox in human immunodeficiency virus-infected patients with hypertriglyceridemia. J Clin Endocrinol Metab. 2006 Nov;91(11):4438-44. PubMed PMID: 16940448; PubMed Central PMCID: PMC3196527.

13: Bousquenaud M, Maskali F, Poussier S, Marie PY, Boutley H, Karcher G, Wagner DR, Devaux Y. Acipimox-enhanced ¹⁸F-fluorodeoxyglucose positron emission tomography for characterizing and predicting early remodeling in the rat infarct model. Int J Cardiovasc Imaging. 2012 Aug;28(6):1407-15. doi: 10.1007/s10554-011-9983-2. PubMed PMID: 22116590.

14: Vickers MH, Hofman PL, Gluckman PD, Lobie PE, Cutfield WS. Combination therapy with acipimox enhances the effect of growth hormone treatment on linear body growth in the normal and small-for-gestational-age rat. Am J Physiol Endocrinol Metab. 2006 Dec;291(6):E1212-9. PubMed PMID: 16803850.

15: Cusi K, Kashyap S, Gastaldelli A, Bajaj M, Cersosimo E. Effects on insulin secretion and insulin action of a 48-h reduction of plasma free fatty acids with acipimox in nondiabetic subjects genetically predisposed to type 2 diabetes. Am J Physiol Endocrinol Metab. 2007 Jun;292(6):E1775-81. PubMed PMID: 17299078.

Explore Compound Types

O4Si-4